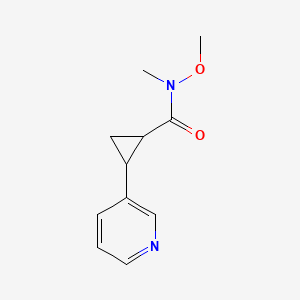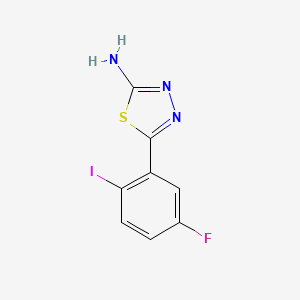
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is a complex organic compound characterized by its unique structure, which includes isopropyl, nitrophenyl, and hydroxypropane tricarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with isopropyl alcohol and 4-nitrophenol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in electron transfer reactions, while the hydroxypropane tricarboxylate moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropane-1,2,3-tricarboxylic acid: A simpler analog without the nitrophenyl and isopropyl groups.
4-Nitrophenol: Contains the nitrophenyl group but lacks the tricarboxylate and isopropyl moieties.
Isopropyl alcohol: Contains the isopropyl group but lacks the nitrophenyl and tricarboxylate moieties.
Uniqueness
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from simpler analogs.
Propiedades
Fórmula molecular |
C21H20N2O11 |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
1-O,3-O-bis(4-nitrophenyl) 2-O-propan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H20N2O11/c1-13(2)32-20(26)21(27,11-18(24)33-16-7-3-14(4-8-16)22(28)29)12-19(25)34-17-9-5-15(6-10-17)23(30)31/h3-10,13,27H,11-12H2,1-2H3 |
Clave InChI |
AURXATIOYGZCCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13684820.png)
![2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13684825.png)


![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)









